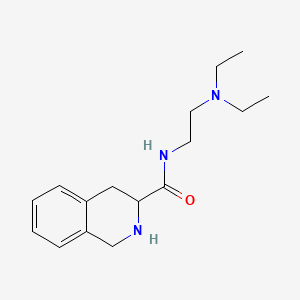
1,2,3,4-Tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE: is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE typically involves multiple steps. One common method includes the reductive amination of 1,2,3,4-tetrahydroisoquinoline with N-(2-diethylaminoethyl)formamide under hydrogenation conditions. The reaction is usually catalyzed by palladium on carbon (Pd/C) and carried out in an organic solvent such as ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like chromatography and crystallization are common in industrial settings .
化学反应分析
Types of Reactions: N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH₄) to form amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C, LiAlH₄.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Chemistry: In organic synthesis, N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It is also used in the development of biochemical assays to understand enzyme interactions .
Medicine: In medicinal chemistry, N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE is explored for its potential therapeutic effects. It is investigated for its role in modulating neurotransmitter systems and its potential as an analgesic or anti-inflammatory agent .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
作用机制
The mechanism of action of N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including analgesia and anti-inflammatory responses .
Molecular Targets and Pathways:
Receptors: It primarily targets G-protein coupled receptors (GPCRs) and ion channels.
Pathways: The compound influences pathways related to pain perception, inflammation, and neurotransmission.
相似化合物的比较
N-(2-DIETHYLAMINOETHYL)-OLEAMIDE: This compound shares a similar diethylaminoethyl group but differs in its core structure, leading to different biological activities.
Acecainide: Another compound with a diethylaminoethyl group, used as an anti-arrhythmic agent.
Bromopride: A dopamine antagonist with a similar diethylaminoethyl moiety, used as an antiemetic.
Uniqueness: N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE is unique due to its tetrahydroisoquinoline core, which imparts distinct pharmacological properties. Its ability to modulate multiple receptor systems makes it a versatile compound in both research and therapeutic applications .
属性
CAS 编号 |
32421-50-4 |
|---|---|
分子式 |
C16H25N3O |
分子量 |
275.39 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C16H25N3O/c1-3-19(4-2)10-9-17-16(20)15-11-13-7-5-6-8-14(13)12-18-15/h5-8,15,18H,3-4,9-12H2,1-2H3,(H,17,20) |
InChI 键 |
SEUIDLPNRJJFBX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC(=O)C1CC2=CC=CC=C2CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


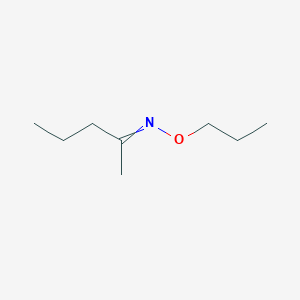
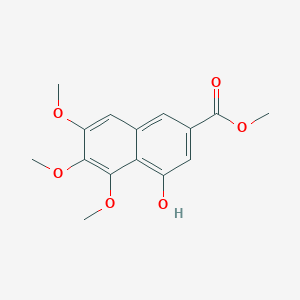
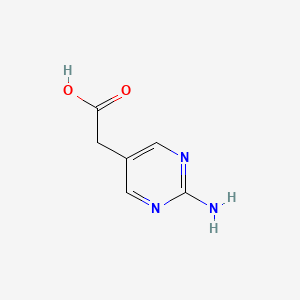
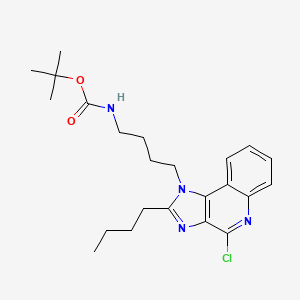



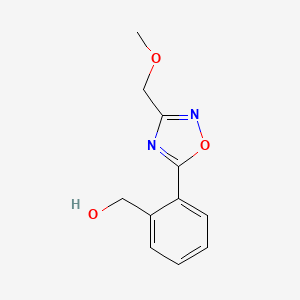
![Ethyl 2-bromoimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13932630.png)
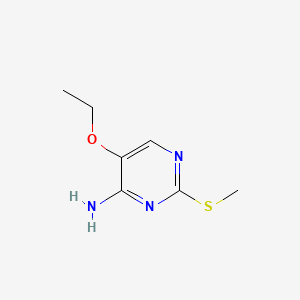
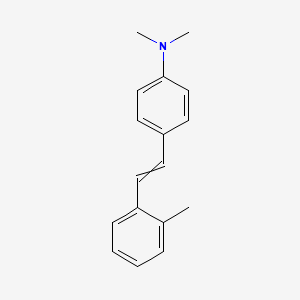
![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)
![2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol](/img/structure/B13932664.png)
![2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B13932667.png)
